molecular formula C19H27NO5 B12942028 Allyl O-benzyl-N-(tert-butoxycarbonyl)-L-threoninate

Allyl O-benzyl-N-(tert-butoxycarbonyl)-L-threoninate

Cat. No.: B12942028
M. Wt: 349.4 g/mol
InChI Key: WCGYHUTYQIALJY-ZBFHGGJFSA-N
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Description

Allyl O-benzyl-N-(tert-butoxycarbonyl)-L-threoninate is a complex organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of an allyl group, a benzyl group, and a tert-butoxycarbonyl (Boc) protecting group attached to the L-threonine backbone. This compound is often used in peptide synthesis and other organic synthesis applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl O-benzyl-N-(tert-butoxycarbonyl)-L-threoninate typically involves multiple steps:

    Protection of the Hydroxyl Group: The hydroxyl group of L-threonine is protected using a benzyl group through benzylation.

    Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group.

    Introduction of the Allyl Group: The allyl group is introduced through allylation reactions.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated peptide synthesizers. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like dichloromethane and reagents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Chemical Reactions Analysis

Types of Reactions

Allyl O-benzyl-N-(tert-butoxycarbonyl)-L-threoninate undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions to remove the Boc protecting group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Trifluoroacetic acid (TFA) is often used to remove the Boc group.

    Substitution: Palladium-catalyzed hydrogenation is used for benzyl group removal.

Major Products

The major products formed from these reactions include deprotected amino acids, oxidized derivatives, and substituted compounds, which are useful intermediates in further synthetic applications.

Scientific Research Applications

Allyl O-benzyl-N-(tert-butoxycarbonyl)-L-threoninate has several scientific research applications:

    Chemistry: Used in the synthesis of complex peptides and proteins.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Allyl O-benzyl-N-(tert-butoxycarbonyl)-L-threoninate involves its ability to participate in various chemical reactions due to its functional groups. The Boc group provides protection during synthesis, while the allyl and benzyl groups offer sites for further functionalization. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    O-Benzyl-N-(tert-butoxycarbonyl)-D-serine: Similar in structure but with a serine backbone instead of threonine.

    N-Boc-O-benzyl-D-serine: Another similar compound with a different amino acid backbone.

Uniqueness

Allyl O-benzyl-N-(tert-butoxycarbonyl)-L-threoninate is unique due to the presence of the allyl group, which provides additional reactivity and versatility in synthetic applications compared to its analogs.

Properties

Molecular Formula

C19H27NO5

Molecular Weight

349.4 g/mol

IUPAC Name

prop-2-enyl (2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoate

InChI

InChI=1S/C19H27NO5/c1-6-12-23-17(21)16(20-18(22)25-19(3,4)5)14(2)24-13-15-10-8-7-9-11-15/h6-11,14,16H,1,12-13H2,2-5H3,(H,20,22)/t14-,16+/m1/s1

InChI Key

WCGYHUTYQIALJY-ZBFHGGJFSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)OCC=C)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1

Canonical SMILES

CC(C(C(=O)OCC=C)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1

Origin of Product

United States

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